molecular formula C8H11NO5S2 B14252645 N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide CAS No. 335356-92-8

N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide

Cat. No.: B14252645
CAS No.: 335356-92-8
M. Wt: 265.3 g/mol
InChI Key: QULGIJLBJFDDHY-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C8H11NO4S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which also contains a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide typically involves the reaction of 2-hydroxy-5-nitrophenylmethanesulfonamide with a reducing agent to convert the nitro group to an amine groupThe reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group results in an amine .

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide is unique due to the combination of its functional groups and the phenyl ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the development of new therapeutic agents and specialty chemicals .

Properties

CAS No.

335356-92-8

Molecular Formula

C8H11NO5S2

Molecular Weight

265.3 g/mol

IUPAC Name

N-(2-hydroxy-5-methylsulfonylphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO5S2/c1-15(11,12)6-3-4-8(10)7(5-6)9-16(2,13)14/h3-5,9-10H,1-2H3

InChI Key

QULGIJLBJFDDHY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C

Origin of Product

United States

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